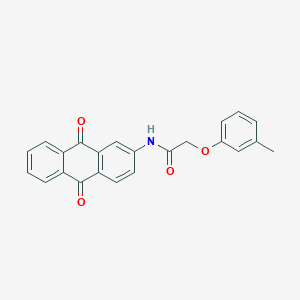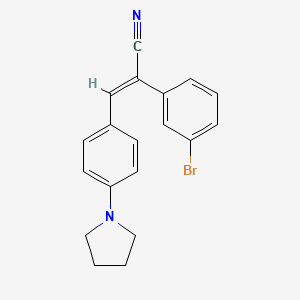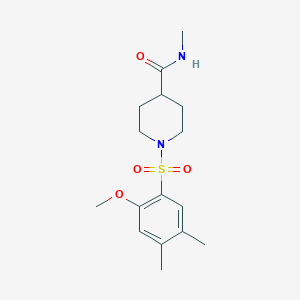![molecular formula C25H25N3O3S B4894540 4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4894540.png)
4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butoxy group, a phenylcarbonyl group, and a carbamothioyl group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenylthiourea in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or phenylcarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has shown promising results in various preclinical studies. It belongs to the class of bromodomain and extraterminal (BET) inhibitors, which target the epigenetic reader proteins BRD2, BRD3, BRD4, and BRDT. BET inhibitors have been identified as potential therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular disorders.
Mechanism of Action
The compound targets the bromodomains of BRD2, BRD3, BRD4, and BRDT, which are involved in the regulation of gene expression. BET proteins recognize acetylated lysine residues on histones and other proteins. By inhibiting BET proteins, the compound disrupts the interaction between BET proteins and chromatin, leading to the downregulation of oncogenic and inflammatory gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide
- 4-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
Uniqueness
4-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific structure and its ability to inhibit BET proteins effectively. This makes it a valuable compound for research in epigenetics and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-2-3-16-31-22-14-12-19(13-15-22)24(30)28-25(32)27-21-11-7-10-20(17-21)26-23(29)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,26,29)(H2,27,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSGRABYRASREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
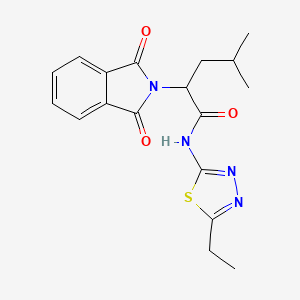
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-[5-[[methyl(propan-2-yl)amino]methyl]tetrazol-1-yl]ethanone](/img/structure/B4894479.png)
![2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)
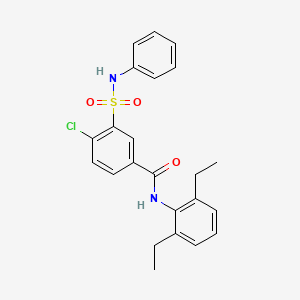
![N-[4-(4-methoxyphenyl)butan-2-yl]morpholin-4-amine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
![3-(2-Chlorophenyl)-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B4894528.png)
